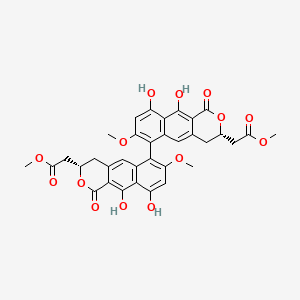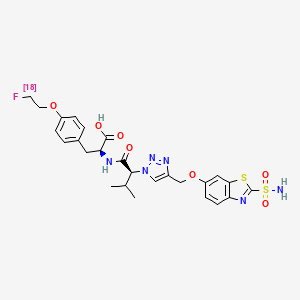![molecular formula C17H15FN4O2 B611771 4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide](/img/structure/B611771.png)
4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VU 6001966 ist ein potenter und selektiver negativer allosterischer Modulator des metabotropen Glutamatrezeptors 2 (mGlu2). Es hat einen IC50-Wert von 78 nM für mGlu2 und zeigt eine über 350-fache Selektivität für mGlu2 gegenüber mGlu3 . Diese Verbindung ist bekannt für ihre Fähigkeit, die Blut-Hirn-Schranke zu überwinden, und wurde als Tracer in Positronen-Emissions-Tomographie (PET)-Studien eingesetzt .
Präparationsmethoden
Die Synthese von VU 6001966 umfasst eine Reihe von chemischen Reaktionen, die von kommerziell erhältlichen Vorläufern ausgehen. Die wichtigsten Schritte umfassen die Bildung eines Picolinamid-Kerns, gefolgt von der Funktionalisierung, um die notwendigen Substituenten einzuführen . Die Syntheseroute beinhaltet typischerweise:
- Bildung des Picolinamid-Kerns.
- Einführung des Fluoratoms und anderer Substituenten.
- Endreinigung, um eine hohe Reinheit (≥98%) zu erreichen .
Industrielle Produktionsmethoden für VU 6001966 sind nicht allgemein dokumentiert, aber die Synthese folgt im Allgemeinen ähnlichen Schritten mit Optimierung für die großtechnische Produktion.
Wirkmechanismus
Target of Action
VU6001966 primarily targets the metabotropic glutamate receptor 2 (mGlu2) . This receptor is part of the G protein-coupled receptor family and plays a crucial role in the central nervous system. It is involved in various neurological processes, including cognition, anxiety, and perception of pain .
Mode of Action
VU6001966 acts as a negative allosteric modulator of the mGlu2 receptor . This means it binds to a site on the receptor separate from the active site, leading to a conformational change that reduces the receptor’s activity. Specifically, VU6001966 has an IC50 of 78 nM for mGlu2, indicating a high degree of potency .
Biochemical Pathways
The primary biochemical pathway affected by VU6001966 is the glutamatergic neurotransmission pathway, mediated by the mGlu2 receptor . By acting as a negative allosteric modulator, VU6001966 reduces the activity of this pathway, which can have downstream effects on various neurological processes.
Pharmacokinetics
VU6001966 exhibits excellent central nervous system (CNS) penetration . This property is crucial for its effectiveness, as it allows the compound to cross the blood-brain barrier and exert its effects directly on the mGlu2 receptors in the brain .
Result of Action
The molecular effect of VU6001966 is the reduction of mGlu2 receptor activity . On a cellular level, this leads to changes in glutamatergic neurotransmission. Notably, VU6001966 has been observed to induce antidepressant-like effects in mouse models of chronic stress .
Biochemische Analyse
Biochemical Properties
VU6001966 interacts with the mGlu2 receptor, a type of metabotropic glutamate receptor . As a negative allosteric modulator, it binds to a site on the receptor that is distinct from the glutamate binding site, modulating the receptor’s response to glutamate .
Cellular Effects
In cellular processes, VU6001966 influences cell function by modulating the activity of mGlu2 receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, VU6001966 exerts its effects by binding to the mGlu2 receptor and modulating its response to glutamate . This can result in changes in gene expression and cellular signaling .
Vorbereitungsmethoden
The synthesis of VU 6001966 involves a series of chemical reactions starting from commercially available precursors. The key steps include the formation of a picolinamide core, followed by functionalization to introduce the necessary substituents . The synthetic route typically involves:
- Formation of the picolinamide core.
- Introduction of the fluorine atom and other substituents.
- Final purification to achieve high purity (≥98%) .
Industrial production methods for VU 6001966 are not widely documented, but the synthesis generally follows similar steps with optimization for large-scale production.
Analyse Chemischer Reaktionen
VU 6001966 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren.
Substitution: Häufige Reagenzien wie Halogene können verwendet werden, um bestimmte Atome im Molekül zu substituieren.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
VU 6001966 hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Werkzeugverbindung verwendet, um die Modulation von mGlu2-Rezeptoren zu untersuchen.
Biologie: Hilft beim Verständnis der Rolle von mGlu2-Rezeptoren in verschiedenen biologischen Prozessen.
Industrie: Wird bei der Entwicklung von PET-Tracern für bildgebende Verfahren eingesetzt.
Wirkmechanismus
VU 6001966 übt seine Wirkungen aus, indem es an den mGlu2-Rezeptor bindet und als negativer allosterischer Modulator wirkt. Dies bedeutet, dass es an eine Stelle am Rezeptor bindet, die sich vom aktiven Zentrum unterscheidet, und die Aktivität des Rezeptors reduziert . Zu den beteiligten molekularen Zielen gehört der mGlu2-Rezeptor, und die beeinflussten Pfade sind diejenigen, die mit der Glutamat-Signalübertragung im zentralen Nervensystem zusammenhängen .
Wissenschaftliche Forschungsanwendungen
VU 6001966 has several scientific research applications:
Chemistry: Used as a tool compound to study the modulation of mGlu2 receptors.
Biology: Helps in understanding the role of mGlu2 receptors in various biological processes.
Industry: Utilized in the development of PET tracers for imaging studies.
Vergleich Mit ähnlichen Verbindungen
VU 6001966 ist aufgrund seiner hohen Selektivität für mGlu2 gegenüber mGlu3 und seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden, einzigartig. Ähnliche Verbindungen umfassen:
VU 0422288: Ein weiterer negativer allosterischer Modulator von mGlu2 mit unterschiedlicher Selektivität und Potenz.
VU 0486321: Eine Verbindung mit ähnlichen Eigenschaften, aber unterschiedlichen pharmakokinetischen Profilen.
Diese Verbindungen teilen die Fähigkeit, mGlu2-Rezeptoren zu modulieren, unterscheiden sich jedoch in ihrer Selektivität, Potenz und ihren pharmakokinetischen Eigenschaften.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-22-7-6-13(21-22)10-24-16-9-20-15(17(19)23)8-14(16)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H2,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSNPJKQBYVHBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)COC2=CN=C(C=C2C3=CC=C(C=C3)F)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: VU6001966 binds to an allosteric site on the mGlu2 receptor, distinct from the glutamate binding site [, ]. This binding allosterically modulates receptor function, decreasing its affinity for glutamate and reducing downstream signaling [, ]. As mGlu2 receptors are predominantly pre-synaptic and negatively regulate glutamate release, VU6001966 ultimately leads to increased glutamatergic signaling [, ].
A: Researchers have investigated SAR by modifying the core structure of VU6001192, a precursor to VU6001966 []. These modifications led to the development of a simplified scaffold with improved potency and CNS penetration. For example, replacing the benzodiazepine core of VU6001192 with a truncated picolinamide core resulted in VU6001966, exhibiting improved mGlu2 inhibition (IC50 = 78 nM) and CNS penetration (Kp = 1.9) [].
A: Yes, VU6001966 has been successfully employed in preclinical studies. For example, it attenuated the interoceptive effects of alcohol in rats, suggesting that mGlu2 modulation may play a role in alcohol use disorder []. Additionally, systemic administration of VU6001966 enhanced the acquisition of trace-fear conditioning learning in mice, highlighting the potential of mGlu2 modulation for cognitive enhancement [].
A: VU6001966's selectivity for mGlu2 and favorable pharmacological properties make it a promising tool compound for studying mGlu2 function in vivo []. Its successful application in animal models of alcohol use disorder and cognitive impairment suggests potential therapeutic applications in these areas [, ]. Additionally, the development of a positron emission tomography (PET) ligand based on the VU6001966 scaffold, [11C]13, allows for in vivo imaging of mGlu2 distribution and occupancy in the brain, paving the way for translational research in humans [, ].
A: While VU6001966 demonstrates excellent selectivity for mGlu2 over mGlu3, it's essential to acknowledge its limitations. The compound's long-term effects and potential toxicity profile require further investigation []. Additionally, the development of specific and sensitive analytical methods for quantifying VU6001966 in biological samples is crucial for accurately assessing its pharmacokinetic properties and ensuring reliable research outcomes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B611688.png)






![3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine](/img/structure/B611700.png)





